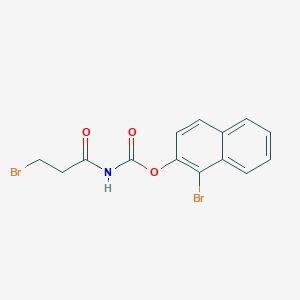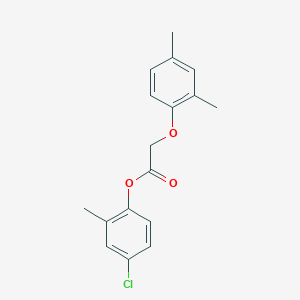
1-bromo-2-naphthyl (3-bromopropanoyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-bromo-2-naphthyl (3-bromopropanoyl)carbamate, also known as BNPCB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of carbamates and has been used as a tool for studying the activity of various enzymes and proteins. The unique structure of BNPCB allows it to interact with specific amino acid residues in proteins, which makes it a valuable research tool for investigating enzyme mechanisms and protein function.
Scientific Research Applications
Synthesis and Catalysis
- A novel ionic liquid, 1,3-disulfonic acid imidazolium hydrogen sulfate, was synthesized and utilized as a highly efficient catalyst for the preparation of 1-carbamatoalkyl-2-naphthols under solvent-free conditions, demonstrating its potential in green chemistry and organic synthesis (Zare, Yousofi, & Moosavi-Zare, 2012).
Environmental and Health Monitoring
- A study focused on the spectrofluorimetric determination of carbaryl and 1-naphthol in micellar media, highlighting the application of these compounds in environmental and health monitoring due to their association with potential adverse health impacts including neurological disorders and cancer (Ayala, Afonso, & González, 1991).
Detection and Analysis Techniques
- Eu3+ functionalized metal-organic frameworks were investigated for the effective detection of 1-naphthol, a biomarker for carbaryl in human urine. This study showcases the application of advanced materials for sensitive and rapid detection of environmental contaminants (Qin & Yan, 2018).
Photophysics and Materials Science
- Research into the photoarylation/alkylation of bromonaphthols has provided insights into the generation and reactivity of electrophilic carbene intermediates, contributing to the understanding of photochemistry and materials science (Pretali, Doria, Verga, Profumo, & Freccero, 2009).
Carbaryl Metabolic Pathway
- An evolutionary analysis of the carbaryl metabolic pathway in Pseudomonas sp. strain C5pp revealed the genetic organization and potential horizontal gene transfer events involved in the acquisition and assembly of the carbaryl degradation pathway, underscoring the importance of microbial processes in pesticide degradation and environmental remediation (Trivedi, Jangir, Sharma, & Phale, 2016).
Properties
IUPAC Name |
(1-bromonaphthalen-2-yl) N-(3-bromopropanoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO3/c15-8-7-12(18)17-14(19)20-11-6-5-9-3-1-2-4-10(9)13(11)16/h1-6H,7-8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSONQWSJCVGYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OC(=O)NC(=O)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,8-dimethyl-2-({[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5598732.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5598747.png)
![ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5598760.png)
![1-(2-amino-2-oxoethyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5598772.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5598777.png)
![N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide](/img/structure/B5598778.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B5598799.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5598802.png)
![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5598803.png)
![N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5598804.png)

![1-(ethylthio)-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5598826.png)
![N-(5-methyl-2-pyridinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5598828.png)
